N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride
Overview
Description
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride, also known as 3-Methylbenzylpiperidine hydrochloride (3-MBPA-HCl), is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 241.7 g/mol and a melting point of 97-99°C. 3-MBPA-HCl is an acetamide derivative of 3-methylbenzylpiperidine and is used as a building block in the synthesis of a variety of compounds.
Scientific Research Applications
Preclinical Pharmacology
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has been explored in preclinical pharmacology, particularly in the context of major depressive disorder (MDD) treatment. A related compound, BMS-986169, which shares structural similarities with N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride, demonstrated high binding affinity for GluN2B subunit allosteric modulatory site and selectively inhibited GluN2B receptor function. This suggests potential therapeutic applications in treatment-resistant depression (TRD) (Bristow et al., 2017).
Crystal Structure and Bioactivity
The crystal structure and bioactivity of similar compounds, like 1-(4-Methylbenzyl)piperidin-4-one, have been studied, providing insights into the molecular structure and potential bioactive properties. This research could inform the development of new drugs based on the piperidine framework (Xue Si-jia, 2011).
Anti-Inflammatory and Anti-Nociceptive Agents
Research on compounds structurally related to N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has led to the development of new agents with potential anti-inflammatory and anti-nociceptive activity. These findings indicate that modifications of the piperidine structure can lead to significant therapeutic effects (Upmanyu et al., 2011).
Neuropharmacological Research
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride could be relevant in neuropharmacological research. Studies on similar compounds have examined their potential as NMDA receptor antagonists, which might have implications in neurological disorders and conditions involving the central nervous system (Garner et al., 2015).
Synthesis and Molecular Docking
The synthesis, molecular structure, and docking studies of related compounds provide insights into the molecular interactions and potential therapeutic applications of N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride. These studies are crucial for drug design and development (Anuse et al., 2019).
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13;/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKTXQGNLREWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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